
3-Methoxy-5-methylaniline
Overview
Description
3-Methoxy-5-methylaniline (IUPAC name: N-(3-sulfopropyl)-3-methoxy-5-methylaniline, HMMPS) is a specialized aromatic amine derivative with the molecular formula C₁₁H₁₇NO₃S (molecular weight: 255.32 g/mol). It is widely recognized as a critical reagent in clinical diagnostics, particularly in enzymatic colorimetric assays. The compound’s structure features a methoxy group (-OCH₃) at the 3-position, a methyl group (-CH₃) at the 5-position, and a sulfopropyl moiety (-(CH₂)₃SO₃H) attached to the nitrogen atom. This configuration enables its role as a chromogenic substrate in biochemical reactions, where it participates in oxidative condensation to produce measurable color changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylaniline typically involves multiple steps:
Nitration: The starting material, 3-methoxytoluene, undergoes nitration to introduce a nitro group at the meta position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Purification: The final product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and minimal by-products.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution reactions at positions activated by the methoxy and amino groups.
Nitration
Under acidic conditions, nitration introduces nitro groups (-NO₂) predominantly at the para position relative to the amino group due to steric effects from the methyl group.
- Conditions : HNO₃/H₂SO₄ (mixed acid) at 0–5°C.
- Product : 3-Methoxy-5-methyl-4-nitroaniline.
Sulfonation
Sulfonation adds a sulfonic acid group (-SO₃H) at the ortho position to the methoxy group.
- Conditions : Oleum (fuming H₂SO₄) at 80–100°C.
- Product : 3-Methoxy-5-methyl-2-aminobenzenesulfonic acid.
Oxidative Reactions
The amino group (-NH₂) and methyl/methoxy substituents participate in oxidative transformations.
Oxidation of the Amino Group
Controlled oxidation converts the amino group to nitroso (-NO) or nitro (-NO₂) derivatives :
- Nitroso Formation :
- Conditions : H₂O₂/Fe²⁺ catalyst.
- Product : 3-Methoxy-5-methylnitrosobenzene.
- Nitro Derivative :
- Conditions : KMnO₄ in acidic medium.
- Product : 3-Methoxy-5-methylnitrobenzene.
Oxidative Condensation
In diagnostic assays, 3-Methoxy-5-methylaniline reacts with uric acid in the presence of peroxidase, forming a blue chromophore via oxidative condensation :
- Reaction :
- Application : Quantitative uric acid detection in clinical samples.
Coupling Reactions
The amino group enables cross-coupling reactions for synthesizing complex molecules.
Chan-Lam Coupling
This copper-catalyzed reaction forms C–N bonds with boronic acids :
- Conditions : Cu(OAc)₂, base (e.g., pyridine), room temperature.
- Example :
Friedel-Crafts Alkylation
The aromatic ring undergoes alkylation with alkyl halides under Lewis acid catalysis :
- Conditions : AlCl₃, CH₂Cl₂, 0°C.
- Product : 3-Methoxy-5-methyl-4-alkylated aniline.
Diazotization and Subsequent Reactions
The amino group is diazotized to form reactive intermediates for azo dyes or cross-coupling.
Azo Coupling
Diazonium salts couple with electron-rich aromatics (e.g., phenols) :
- Conditions : NaNO₂/HCl (0–5°C), then coupling with β-naphthol.
- Product : Azo dye (λₘₐₓ = 480 nm, red color).
Heck Coupling
Palladium-catalyzed coupling with alkenes forms substituted styrenes :
- Conditions : Pd(OAc)₂, PPh₃, base (e.g., K₂CO₃), DMF, 100°C.
- Example :
Enzymatic Degradation
In environmental studies, hydroxyl radicals (- OH) abstract hydrogen atoms from alkyl groups, initiating degradation :
- Primary Pathway : H-abstraction from the γ-carbon (ΔG† = 5.79 kcal/mol, kinetically favored) .
- Products : CH₃OCH₂C- HCH₂OH (major radical intermediate).
Comparative Reactivity of Key Reactions
Scientific Research Applications
Chemical Synthesis
Pharmaceutical Intermediates
3-Methoxy-5-methylaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, making it versatile in drug development. For instance, it can be utilized in synthesizing anti-cancer agents and other bioactive molecules due to its ability to undergo electrophilic substitution reactions.
Table 1: Examples of Pharmaceutical Compounds Derived from this compound
Compound Name | Application Area | Reference |
---|---|---|
4-Aminobiphenyl | Anti-cancer drug | |
Various azo dyes | Dye manufacturing | |
p-Cresidine derivatives | Chemical feedstock |
Analytical Chemistry
Detection of Genotoxic Impurities
Recent studies have highlighted the use of this compound in analytical methods for detecting genotoxic impurities in cosmetics and personal care products. The compound's ability to form stable derivatives makes it suitable for solid-phase microextraction (SPME) techniques, enhancing the sensitivity and specificity of detection methods.
Case Study: SPME Techniques
A study utilized polymeric ionic liquids as selective sorbent coatings for SPME, demonstrating the effectiveness of this compound in extracting genotoxic impurities from complex matrices. The results indicated improved recovery rates and lower detection limits compared to traditional methods .
Environmental Chemistry
Monitoring Environmental Contaminants
Due to its structural similarity to other aromatic amines, this compound is often monitored as a potential environmental contaminant. Its presence in wastewater and industrial effluents raises concerns regarding its carcinogenic potential, necessitating the development of analytical methods for its detection.
Table 2: Environmental Monitoring Applications
Application Area | Methodology Used | Findings |
---|---|---|
Wastewater analysis | Gas chromatography | Detected at low concentrations |
Soil contamination | HPLC coupled with mass spectrometry | Identified as a persistent pollutant |
Material Science
Polymeric Materials Development
In material science, this compound is explored as a building block for synthesizing polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amino groups play a crucial role in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Pathways involved include oxidative deamination and conjugation reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-Methoxy-5-methylaniline can be contextualized by comparing it with analogs differing in substituent groups, positions, or applications. Below is a detailed analysis:
Structural Analogs and Their Properties
Table 1: Key Structural Analogs of this compound
Functional and Application-Based Comparisons
Diagnostic Utility
- HMMPS vs. 2-Methoxy-5-methylaniline: While both contain methoxy and methyl groups, HMMPS’s sulfopropyl group enhances solubility in aqueous matrices, making it ideal for clinical assays. In contrast, 2-Methoxy-5-methylaniline (a positional isomer) lacks the sulfonate moiety, limiting its diagnostic utility and necessitating organic solvents for handling .
- HMMPS vs. 5-Methoxy-2-nitroaniline: The nitro group in the latter increases electrophilicity, favoring reactions in synthetic organic chemistry (e.g., azo dye production) rather than enzymatic diagnostics .
Pharmacological Relevance
- HMMPS vs. 5-(Ethylsulfonyl)-2-methoxyaniline: The ethylsulfonyl group in the latter improves binding affinity to kinase targets like VEGFR2, as demonstrated in its role as a pharmacophoric fragment. HMMPS, however, is non-pharmacological and restricted to analytical chemistry .
- HMMPS vs. 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline: The trifluoromethyl group in the latter enhances metabolic stability and lipophilicity, traits critical for CNS-targeted drug candidates. HMMPS’s polar sulfonate group precludes blood-brain barrier penetration .
Research Findings and Performance Metrics
- Synthetic Accessibility : HMMPS is commercially produced via optimized enzymatic methods, whereas analogs like 5-(ethylsulfonyl)-2-methoxyaniline require multi-step organic synthesis (59% yield over four steps) .
- Interference Resistance : In creatinine assays, HMMPS demonstrates <5% cross-reactivity with catecholamines and bilirubin, outperforming older methods using Jaffe’s reagent .
- Thermal Stability : Derivatives like 2-Methoxy-5-methylaniline exhibit lower thermal stability (decomposition at 80°C) compared to HMMPS, which remains stable up to 120°C .
Biological Activity
3-Methoxy-5-methylaniline, also known as N-(3-sulfopropyl)-3-methoxy-5-methylaniline (HMMPS), is an organic compound with significant biological implications. This article delves into its biological activity, including its mechanisms, applications, and relevant case studies.
- Chemical Formula : C₈H₁₁NO
- Molecular Weight : 137.18 g/mol
- CAS Number : 66584-31-4
- Structure : The compound features a methoxy group and a methyl group on an aniline backbone, contributing to its unique properties.
This compound exhibits various biological activities primarily through its role as a reagent in biochemical assays and its interaction with biological systems:
- Antioxidant Activity : The compound participates in redox reactions, which are critical in cellular defense against oxidative stress. Its ability to act as a hydrogen donor allows it to neutralize free radicals.
- Enzymatic Reactions : HMMPS is utilized in assays for measuring uric acid levels. In the presence of uricase, it undergoes oxidative condensation with 4-aminoantipyrine to produce a colored complex, facilitating quantitative analysis of uric acid in biological samples .
- Cytotoxicity and Carcinogenicity Studies : Research indicates that this compound and related compounds have been evaluated for their potential carcinogenic effects. Studies on rodent models suggest that while certain derivatives may exhibit mutagenic properties, others do not show significant genotoxicity .
Diagnostic Use
This compound is particularly noted for its application in clinical diagnostics:
- Uric Acid Measurement : It is employed in the Uricase-HMMPS method for determining uric acid levels in serum and urine. This method is crucial for diagnosing conditions like gout and monitoring metabolic disorders .
Toxicological Studies
The compound has been involved in various toxicological studies assessing its safety profile:
- In a study assessing the effects of aromatic amines, this compound was found to have low acute toxicity but requires careful handling due to potential chronic effects with prolonged exposure .
Case Studies
- Clinical Diagnostics : A study demonstrated the effectiveness of HMMPS in measuring uric acid levels among patients with renal dysfunction, highlighting its role in managing metabolic disorders .
- Environmental Exposure : Research has shown that exposure to this compound can occur through occupational settings, necessitating monitoring of urinary metabolites to assess exposure levels and potential health impacts .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methoxy-5-methylaniline, and how are intermediates characterized?
- Answer: this compound (CAS: 766502-50-5) is synthesized via reductive amination or substitution reactions. For example, intermediates like 3-chloro-5-methoxyaniline (CAS: 65262-96-6) are often used, followed by methylation or sulfopropyl group addition . Characterization typically employs HPLC, NMR, and mass spectrometry. Structural confirmation requires cross-referencing spectral data with predicted values (e.g., using ACD/Labs Percepta for logP or pKa predictions) .
Q. How is this compound utilized in biochemical assays such as the HMMPS method?
- Answer: The compound acts as a chromogenic agent in the HMMPS (N-(3-sulfopropyl)-3-methoxy-5-methylaniline) method for quantifying metabolites like uric acid, cholesterol, and creatinine. It reacts with hydrogen peroxide in the presence of peroxidase to form a blue pigment, measured spectrophotometrically at 600–700 nm. Key steps include enzyme-coupled reactions (e.g., creatininase for creatinine detection) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Answer: Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Work in well-ventilated areas to avoid inhalation of dust/fumes. Post-handling, wash exposed skin thoroughly. Contaminated clothing must be decontaminated before reuse .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural validation of this compound derivatives?
- Answer: Contradictions in NMR or IR spectra may arise from tautomerism or impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and isotopic patterns. Compare experimental data with computational predictions (e.g., ACD/Labs Percepta’s NMR module). For example, the methyl and methoxy groups in this compound show distinct -NMR shifts at δ 2.3 ppm (CH) and δ 3.8 ppm (OCH) .
Q. What strategies optimize the sensitivity of this compound in HMMPS-based assays when interferents like catecholamines are present?
- Answer: Pre-treat samples with solid-phase extraction (SPE) to remove catecholamines. Adjust pH to 7.4–7.8 to minimize non-specific oxidation. Include antioxidants like ascorbic acid (0.1–1.0 mM) in the reaction buffer. Validate interference thresholds via spike-recovery experiments using HPLC-coupled assays .
Q. How do structural analogs (e.g., 4-Chloro-2-methoxy-5-methylaniline) compare in reactivity and application scope?
- Answer: Chlorinated analogs exhibit higher electrophilicity due to the electron-withdrawing Cl group, enabling faster coupling in diazo reactions. However, they may reduce assay specificity due to cross-reactivity. Comparative studies using Hammett constants (σ) can predict substituent effects on reaction rates .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Answer: Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs): Control reaction temperature (±2°C) and stirring rate (≥500 rpm).
- Critical Quality Attributes (CQAs): Monitor intermediate purity via in-line FTIR.
- Use design-of-experiments (DoE) to optimize molar ratios (e.g., amine:alkylating agent = 1:1.2) .
Q. Methodological Notes
Properties
IUPAC Name |
3-methoxy-5-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYIMMXOEYEZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212881 | |
Record name | Methoxymethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63460-04-8 | |
Record name | Methoxymethylbenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxymethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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